molecular formula C12H12ClF3N2O4S B12339793 methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

Cat. No.: B12339793
M. Wt: 372.75 g/mol
InChI Key: WXJOKWZQGOOWIJ-RMKNXTFCSA-N
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Description

Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a structurally complex compound featuring a pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively. The pyridin-2-yl sulfonyl moiety is conjugated to a dimethylamino-substituted propenoate ester, creating a planar, electron-deficient system.

Properties

Molecular Formula

C12H12ClF3N2O4S

Molecular Weight

372.75 g/mol

IUPAC Name

methyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+

InChI Key

WXJOKWZQGOOWIJ-RMKNXTFCSA-N

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and toxicity profiles, supported by relevant data and case studies.

  • Chemical Formula : C18H14ClF3N2O4
  • Molecular Weight : 414.77 g/mol
  • CAS Number : 1781254-31-6
  • Purity : >97%

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl group in the structure may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The pyridine moiety is known for its ability to bind to various receptors, potentially altering their activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria15.625 - 62.5 μM
Gram-negative Bacteria31.108 - 124.432 μg/mL
FungiEffective at concentrations < 10 μM

Cytotoxicity

The compound has been evaluated for cytotoxic effects on various cell lines. Results indicate moderate cytotoxicity, with IC50 values suggesting selective toxicity towards cancerous cells compared to normal cells.

Cell LineIC50 (μM)Reference
HepG2 (Liver Cancer)20
MCF7 (Breast Cancer)15
Normal Fibroblasts>50

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis.
  • In Vitro Studies : In cell culture assays, the compound was shown to decrease cell viability in a dose-dependent manner, suggesting potential use as a chemotherapeutic agent.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:

  • Acute Toxicity : Classified as harmful upon ingestion and dermal exposure.
  • Chronic Toxicity : Long-term exposure studies are needed to fully understand potential organ-specific toxicities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Sulfonyl Moieties

Compound from : (2E)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione (CAS 1257859-84-2) shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with the target compound but replaces the sulfonyl-propenoate ester with a cyclopropyl-dione system. This substitution reduces polarity and may alter binding affinity in biological systems. Its molecular formula (C₁₆H₁₃ClF₃N₃O₃) and molar mass (403.75 g/mol) reflect greater hydrophobicity compared to the target compound .

Compound 8f from : 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester features a trifluoroethoxy-substituted pyridine and a methanesulfinyl group. While lacking the dimethylamino-propenoate system, its sulfonyl and trifluoromethyl groups highlight shared design principles for enhancing metabolic stability .

Sulfonylurea Herbicides ()

Sulfonylurea herbicides like triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl incorporate triazine rings instead of pyridine but share sulfonylurea bridges critical for herbicidal activity. Key differences include:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Application
Triflusulfuron methyl C₁₅H₁₆F₃N₅O₅S 447.38 Trifluoroethoxy, dimethylamino triazine Herbicide
Ethametsulfuron methyl C₁₄H₁₇N₅O₆S 391.38 Ethoxy, methylamino triazine Herbicide
Metsulfuron methyl C₁₄H₁₅N₅O₆S 381.36 Methoxy, methyl triazine Herbicide

The target compound’s pyridine-sulfonyl system may offer broader-spectrum activity compared to triazine-based sulfonylureas, as pyridine rings often enhance binding to diverse enzyme targets .

Complex Fluorinated Derivatives ()

The European Patent Application (EP 4 374 877 A2) describes fluorinated spiro compounds with diazaspiro[4.5]decane cores and multiple trifluoromethyl groups. While structurally distinct, these compounds emphasize the role of trifluoromethyl groups in improving bioavailability and target selectivity. The target compound’s simpler architecture may offer synthetic advantages .

Physicochemical and Functional Comparisons

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups : Present in the target compound and sulfonylureas, these groups enhance lipophilicity and resistance to oxidative metabolism .
  • Sulfonyl Moieties: Critical for hydrogen bonding in herbicidal sulfonylureas; the target compound’s pyridin-2-yl sulfonyl group may mimic this interaction in novel targets .

Stability and Reactivity

The methyl ester in the target compound acts as a pro-drug, akin to sulfonylurea methyl esters, which hydrolyze to active acids in vivo. The (2E)-configuration ensures optimal spatial alignment for target binding, a feature absent in cyclopropane-containing analogues .

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